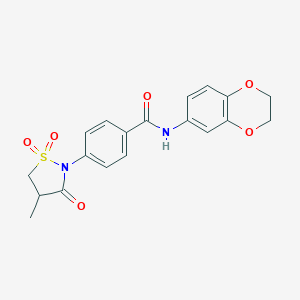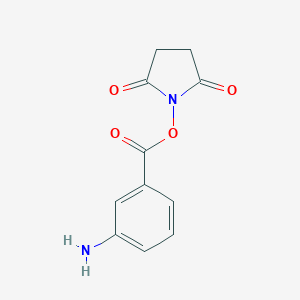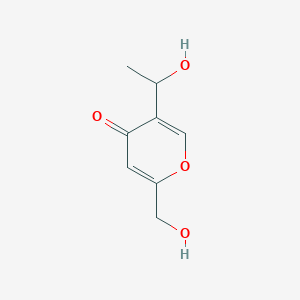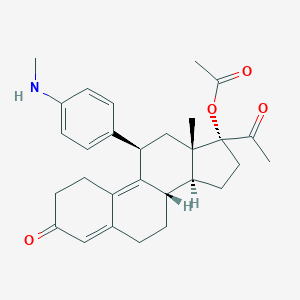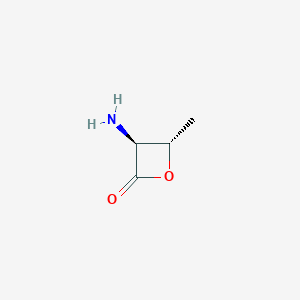
(3S,4S)-3-Amino-4-methyloxetan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-3-Amino-4-methyloxetan-2-one, also known as AMO, is a cyclic amino acid that has gained attention in scientific research due to its unique structure and potential biological applications.
Wissenschaftliche Forschungsanwendungen
(3S,4S)-3-Amino-4-methyloxetan-2-one has been studied for its potential use as a building block for the synthesis of peptides and proteins. It has also been investigated for its ability to form stable complexes with metal ions, which could have applications in catalysis and sensing. Additionally, (3S,4S)-3-Amino-4-methyloxetan-2-one has been explored for its potential use as a chiral auxiliary in asymmetric synthesis.
Wirkmechanismus
The mechanism of action of (3S,4S)-3-Amino-4-methyloxetan-2-one is not fully understood, but it is believed to interact with metal ions and amino acid residues in proteins. It has been shown to form stable complexes with copper ions, which could potentially affect the function of copper-containing enzymes.
Biochemische Und Physiologische Effekte
(3S,4S)-3-Amino-4-methyloxetan-2-one has been shown to have low toxicity and is not known to have any significant physiological effects. However, its ability to interact with metal ions and amino acid residues in proteins could potentially affect the function of these molecules.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (3S,4S)-3-Amino-4-methyloxetan-2-one in lab experiments is its unique structure, which could potentially lead to the development of new compounds with interesting biological properties. However, its synthesis method is complex and time-consuming, which could limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (3S,4S)-3-Amino-4-methyloxetan-2-one. One area of interest is its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies on its interactions with metal ions and amino acid residues in proteins could lead to the development of new catalysts and sensing materials. Finally, exploring its potential as a building block for the synthesis of peptides and proteins could lead to the discovery of new bioactive compounds.
Synthesemethoden
(3S,4S)-3-Amino-4-methyloxetan-2-one can be synthesized through a multistep process involving the reaction of 2,3-epoxypropanoic acid with ammonia and a reducing agent. The resulting product is then subjected to various purification steps to obtain pure (3S,4S)-3-Amino-4-methyloxetan-2-one. This synthesis method has been optimized to produce high yields of (3S,4S)-3-Amino-4-methyloxetan-2-one with high purity.
Eigenschaften
CAS-Nummer |
131232-74-1 |
|---|---|
Produktname |
(3S,4S)-3-Amino-4-methyloxetan-2-one |
Molekularformel |
C4H7NO2 |
Molekulargewicht |
101.1 g/mol |
IUPAC-Name |
(3S,4S)-3-amino-4-methyloxetan-2-one |
InChI |
InChI=1S/C4H7NO2/c1-2-3(5)4(6)7-2/h2-3H,5H2,1H3/t2-,3-/m0/s1 |
InChI-Schlüssel |
NBTZBUKVCIOYMU-HRFVKAFMSA-N |
Isomerische SMILES |
C[C@H]1[C@@H](C(=O)O1)N |
SMILES |
CC1C(C(=O)O1)N |
Kanonische SMILES |
CC1C(C(=O)O1)N |
Synonyme |
2-Oxetanone,3-amino-4-methyl-,(3S-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



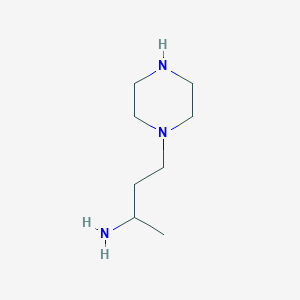

![4-[2-[(E)-octadec-9-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropoxy]-4-oxobutanoic acid](/img/structure/B144322.png)
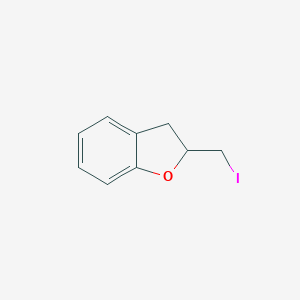
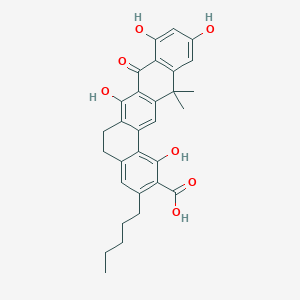
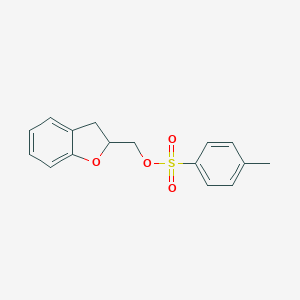
![5-[4-(4-Heptylbenzoyl)phenyl]pentanoic acid](/img/structure/B144326.png)
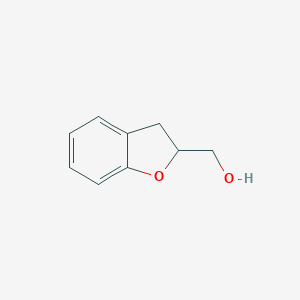
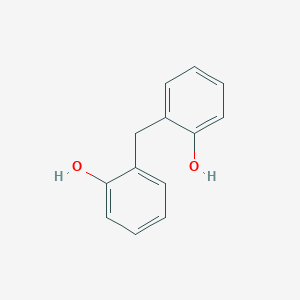
![Ethanone, 1-[2,3-dihydro-2-methyl-3-(1-methylethyl)-5-isoxazolyl]-(9CI)](/img/structure/B144331.png)
